

Tritricosanoin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propane-1,2,3-triyl tritricosanoate*

Cat. No.: *B046273*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritricosanoin is a saturated triglyceride, a triester of glycerol and three units of tricosanoic acid. As a high molecular weight lipid, its physical and chemical properties are of significant interest in various fields, including materials science, nutrition, and as a reference standard in analytical chemistry. This technical guide provides a detailed overview of the known chemical and physical properties of tritricosanoin, alongside generalized experimental protocols for its synthesis, purification, and analysis. Due to the limited availability of experimental data specific to tritricosanoin, information from analogous long-chain saturated triglycerides, such as tristearin and tripalmitin, has been utilized to provide a comprehensive profile.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of tritricosanoin are summarized below. Where specific experimental data for tritricosanoin is unavailable, predicted values or data from close structural analogs are provided for reference.

Identification and Nomenclature

Property	Value	Source
IUPAC Name	2,3-di(tricosanoyloxy)propyl tricosanoate	N/A
Synonyms	Glyceryl tritricosanoate, 1,2,3-Tritricosanoylglycerol, TG(23:0/23:0/23:0)	N/A
CAS Number	86850-72-8	N/A
Molecular Formula	C ₇₂ H ₁₄₀ O ₆	N/A
Molecular Weight	1101.88 g/mol	N/A

Physicochemical Data

Property	Value	Source
Physical State	Solid	N/A
Melting Point	Estimated: 75-80 °C	[1]
Boiling Point	935.1 ± 32.0 °C (Predicted)	N/A
Density	0.897 ± 0.06 g/cm ³ (Predicted)	N/A
Solubility	Soluble in DMF (10 mg/ml) and other organic solvents like chloroform and hexane. Insoluble in water.	N/A

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of tritricosanoin are not readily available in the literature. Therefore, the following sections provide generalized protocols adapted from established methods for similar long-chain saturated triglycerides.

Synthesis of Tritricosanoin via Esterification

Principle: The synthesis is achieved through the direct esterification of glycerol with an excess of tricosanoic acid in the presence of a catalyst. The reaction is driven to completion by the removal of water.

Materials:

- Glycerol
- Tricosanoic acid (3.5 molar equivalents)
- p-Toluenesulfonic acid (catalyst, ~0.1 mol%)
- Toluene (solvent)
- Anhydrous sodium sulfate

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, tricosanoic acid, and toluene.
- Add the p-toluenesulfonic acid catalyst to the mixture.
- Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the glycerol spot disappears.
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tritricosanoin.

Purification by Recrystallization

Principle: The crude tritricosanoin is purified by recrystallization from a suitable solvent system. The principle relies on the higher solubility of the triglyceride in the hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals.

Materials:

- Crude tritricosanoin
- Acetone
- Hexane

Procedure:

- Dissolve the crude tritricosanoin in a minimal amount of hot acetone.
- If any insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
- Dry the purified tritricosanoin crystals under vacuum.

Analytical Characterization

Principle: High-temperature gas chromatography is a suitable method for the analysis of high molecular weight triglycerides. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

Typical GC Conditions:

Parameter	Value
Column	High-temperature capillary column (e.g., Zebron ZB-5HT Inferno)[2]
Injector Temperature	360 °C (Cool on-column injection is recommended)
Oven Program	Initial temperature 150 °C, ramp to 360 °C at 4-8 °C/min, hold for 10-20 min[3][4]
Carrier Gas	Helium or Hydrogen at a constant flow rate
Detector	Flame Ionization Detector (FID)
Detector Temperature	380 °C

Principle: Mass spectrometry provides information about the molecular weight and structure of tritricosanoin. When coupled with GC (GC-MS), it allows for the identification of the compound based on its mass spectrum.

Expected Fragmentation Pattern (based on analogous triglycerides):

- $[M-RCOO]^+$: The most characteristic fragment ion, resulting from the loss of one of the tricosanoyl fatty acid chains.
- $[RCO]^+$: Acylium ions corresponding to the tricosanoyl fatty acid.
- Other fragments arising from further cleavages of the glycerol backbone and fatty acid chains.

Spectroscopic Data (Analog-Based)

As experimental spectra for tritricosanoin are not widely available, the following data for analogous long-chain saturated triglycerides (tristearin and tripalmitin) are provided to illustrate the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Expected Chemical Shifts for Tritricosanoin):[5][6]

- ~5.25 ppm (m, 1H): Methine proton on the glycerol backbone (sn-2 position).
- ~4.30 ppm (dd, 2H) & ~4.15 ppm (dd, 2H): Methylene protons on the glycerol backbone (sn-1 and sn-3 positions).
- ~2.30 ppm (t, 6H): Methylene protons alpha to the carbonyl groups of the fatty acid chains.
- ~1.60 ppm (m, 6H): Methylene protons beta to the carbonyl groups.
- ~1.25 ppm (s, broad, ~108H): Methylene protons of the long fatty acid chains.
- ~0.88 ppm (t, 9H): Terminal methyl protons of the fatty acid chains.

¹³C NMR (Expected Chemical Shifts for Tritricosanoic acid):[\[7\]](#)[\[8\]](#)[\[9\]](#)

- ~173.3 ppm & ~172.9 ppm: Carbonyl carbons of the ester groups.
- ~68.9 ppm: Methine carbon of the glycerol backbone (sn-2 position).
- ~62.1 ppm: Methylene carbons of the glycerol backbone (sn-1 and sn-3 positions).
- ~34.2 ppm & ~34.0 ppm: Methylene carbons alpha to the carbonyl groups.
- ~31.9 ppm - ~22.7 ppm: Methylene carbons of the long fatty acid chains.
- ~14.1 ppm: Terminal methyl carbons of the fatty acid chains.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions for Tritricosanoic acid:[\[10\]](#)

- ~2917 cm⁻¹ (strong, sharp): C-H stretching (asymmetric) of methylene groups.
- ~2849 cm⁻¹ (strong, sharp): C-H stretching (symmetric) of methylene groups.
- ~1745 cm⁻¹ (strong, sharp): C=O stretching of the ester functional groups.[\[10\]](#)
- ~1465 cm⁻¹ (medium): C-H bending (scissoring) of methylene groups.

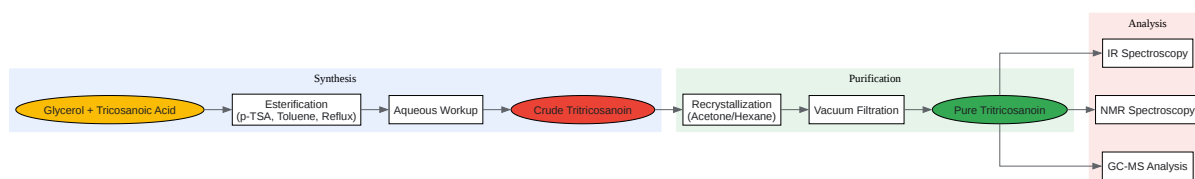
- $\sim 1160\text{ cm}^{-1}$ (strong): C-O stretching of the ester groups.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of tritricosanoin. As a saturated fat, its metabolic fate would likely follow the general pathways of triglyceride digestion and metabolism, involving hydrolysis by lipases into glycerol and free fatty acids, which are then absorbed and either utilized for energy or re-esterified for storage. Further research is required to elucidate any specific biological roles or mechanisms of action.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of tritricosanoin.



[Click to download full resolution via product page](#)

Generalized workflow for tritricosanoin synthesis and analysis.

Conclusion

Tritricosanoin is a well-defined triglyceride with predictable chemical and physical properties based on its long, saturated fatty acid chains. While specific experimental data for this

compound is limited, this guide provides a robust framework for its synthesis, purification, and analysis based on established methods for analogous lipids. The provided data tables and experimental outlines serve as a valuable resource for researchers and professionals working with or interested in the properties and applications of high molecular weight triglycerides. Further experimental investigation is warranted to determine its precise physical constants and to explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. High Temperature GC Columns for Precise Separation | Phenomenex [phenomenex.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycerol tristearate(555-43-1) ¹H NMR spectrum [chemicalbook.com]
- 6. nmr.oxinst.jp [nmr.oxinst.jp]
- 7. Tripalmitin | C₅₁H₉₈O₆ | CID 11147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bluetigerscientific.com [bluetigerscientific.com]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tritricosanoin: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046273#trtricosanoin-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com